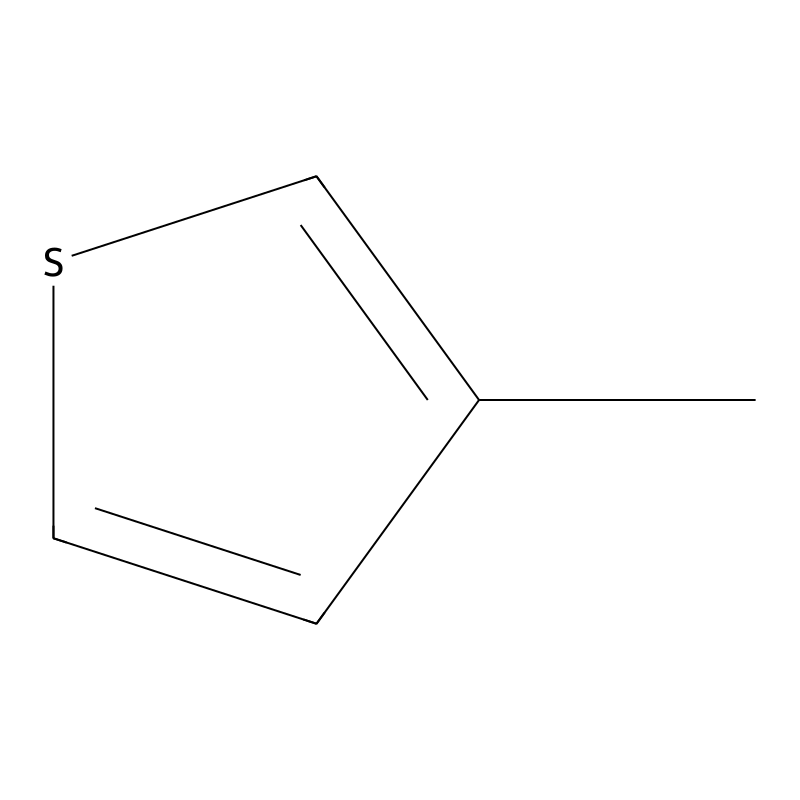3-Methylthiophene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
0.4 mg/mL at 25 °C
Synonyms
Canonical SMILES
Organic Electronics and Sensor Technology
Sensor development
P3MT shows promise in developing thin-film sensors for volatile organic compounds (VOCs). Studies have explored its use in Quartz Crystal Microbalance (QCM) sensors, where P3MT films deposited on the QCM surface interact with VOCs, causing a measurable shift in frequency []. This opens doors for detecting various pollutants and organic molecules.
Organic electronics
P3MT's semiconducting properties make it a candidate material for organic field-effect transistors (OFETs) and other organic electronic devices. Research is ongoing to optimize P3MT's performance and explore its potential in flexible and low-cost electronics [].
Heavy Metal Ion Removal
Studies have investigated the potential of P3MT for removing heavy metal ions, particularly silver (Ag+) ions, from water. Researchers synthesized P3MT directly on wood sawdust and used it to remove Ag+ ions from aqueous solutions. This approach offers a potentially efficient and eco-friendly method for heavy metal removal from wastewater [].
3-Methylthiophene is an organosulfur compound with the molecular formula and a molecular weight of 98.17 g/mol. It appears as a colorless to light yellow liquid with a boiling point of approximately 114 °C and a melting point of -69 °C. This compound is characterized by its flammability and volatility, with a density of 1.016 g/mL at 25 °C. It is insoluble in water and has been noted for its presence in roasted coffee aroma, where it acts as a Maillard reaction product .
- Alkylation Reactions: It undergoes unique reactions with alkyl- or arylsodium, where substitution occurs exclusively at the 5-position rather than the expected 2-position .
- Chlorination: The chlorination of 3-methylthiophene can lead to both side-chain and ring chlorination, depending on conditions such as the presence of phosphorus trichloride and sunlight .
- Polymerization: It serves as a monomer in the synthesis of conducting polymers, particularly through electropolymerization, which enhances electrical conductivity .
Research indicates that 3-methylthiophene has potential biological activities. It has been identified in various plant species, including Psidium guajava (guava) and Solanum lycopersicum (tomato), suggesting possible roles in plant metabolism or defense mechanisms. Additionally, it may exhibit irritant properties upon skin contact, indicating caution in handling .
Several synthesis methods for 3-methylthiophene have been documented:
- Dry Fusion Method: One method involves the dry fusion of a salt of methylsuccinic acid with phosphorus trisulfide .
- Sulfidation: Another approach includes the sulfidation of 2-methylthiophene, which can yield 3-methylthiophene as a product .
- Electrochemical Synthesis: Recent studies also explore electrochemical methods for producing poly(3-methylthiophene), highlighting its utility in polymer chemistry .
3-Methylthiophene finds applications across various fields:
- Flavoring Agent: Its presence in coffee aroma makes it valuable in the food industry for flavor enhancement.
- Conducting Polymers: It is used as a precursor for conducting polymers, which are significant in electronic applications.
- Chemical Intermediates: It serves as an intermediate in organic synthesis and may be utilized in developing inhibitors for polymerization processes .
Interaction studies involving 3-methylthiophene focus on its reactivity with other chemical species and its biological effects. For instance, it has been studied for its role as an inhibitor in the polymerization of trichloroethylene, particularly when interacting with metals like iron and aluminum . Additionally, its irritant properties necessitate further investigation into its interactions with biological tissues.
Several compounds share structural similarities with 3-methylthiophene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Thiophene | Basic structure; used in various syntheses. | |
| 2-Methylthiophene | Similar structure but different reactivity patterns. | |
| 2,5-Dimethylthiophene | Higher methyl substitution; different chemical properties. | |
| Furan | Similar aromatic structure but contains oxygen instead of sulfur. |
Uniqueness of 3-Methylthiophene: Its distinct reactivity patterns, particularly the regioselectivity observed during alkylation reactions, set it apart from other thiophenes. Additionally, its specific applications in flavor chemistry and conducting polymers highlight its unique role within this class of compounds .
Physical Description
XLogP3
Boiling Point
LogP
2.34
Melting Point
-69°C
UNII
GHS Hazard Statements
H225 (99.46%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (98.39%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (60.75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (62.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (62.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (96.77%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (62.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Flammable;Irritant
Other CAS
616-44-4








